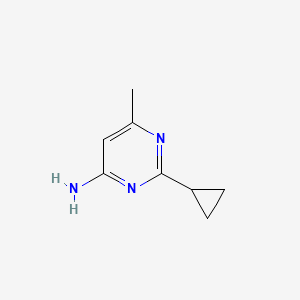

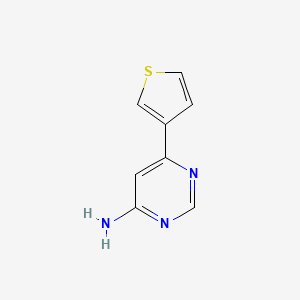

2-环丙基-6-甲基嘧啶-4-胺

描述

Synthesis Analysis

The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine and its derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be complex and requires careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-methylpyrimidin-4-amine can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . Another tool, “What is This?” (WIT), offers fully automated structure determination of small molecules concurrent with single crystal data collection and processing .

Chemical Reactions Analysis

Pyrimidines, including 2-Cyclopropyl-6-methylpyrimidin-4-amine, can undergo a variety of chemical reactions. These reactions can be studied using electroanalytical tools, which can investigate redox-active intermediates . Additionally, the Reaxys® database contains over 40 million chemical reaction entries, which can be used to study the chemical reactions of pyrimidines .

科学研究应用

Field

This compound is used in the field of Molecular Imaging .

Application

Molecular imaging has emerged as a powerful tool for clinical diagnosis. Several imaging modalities, including positron emission tomography (PET), single photon emission computed tomography (SPECT) and optical bioluminescence/fluorescence imaging, rely on the administration of molecular probes to acquire imaging signals .

Method of Application

The compound can be used as a bifunctional chelator (BFC) . BFCs serve as stable linkages between radionuclides and biovectors. The intelligent selection of a BFC is capable of labeling different radionuclides, which facilitates the simultaneous development of diagnostic and therapeutic radiopharmaceuticals .

Results

The resulting two imaging probes, [18F]AlF-3p-C-NETA-ePSMA-16 and [111In]In-3p-C-NETA-ePSMA-16, both exhibited targeting specificity toward PSMA-positive tumors .

2. Use in Anticancer Research

Field

This compound is used in the field of Anticancer Research .

Application

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .

Method of Application

To develop potent anticancer chemotherapeutic agents, researchers designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .

Results

Clonogenic long-term survival assays were performed to screen anticancer compounds .

3. Use in Chemical Synthesis

Field

This compound is used in the field of Chemical Synthesis .

Application

A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine .

Method of Application

The compound is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

Results

The substituents had a significant impact on the course and efficiency of the reaction .

4. Use in Aurora Kinase A Inhibition

Field

This compound is used in the field of Aurora Kinase A Inhibition .

Method of Application

To develop potent anticancer chemotherapeutic agents, researchers designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .

Results

Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

安全和危害

The safety data sheet for 2-Cyclopropyl-6-methylpyrimidin-4-amine hydrochloride indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-cyclopropyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUXMHSXQGCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

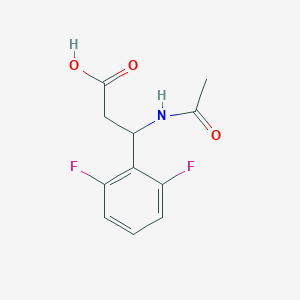

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)

![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)

![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)